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Compound of Interest

Compound Name: 2-Nitrothiophene

Cat. No.: B1581588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
nitrothiophene, a key intermediate in the synthesis of various pharmaceuticals and functional

materials. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2-
nitrothiophene. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-nitrothiophene is characterized by signals in the aromatic region,

typically observed as a multiplet between δ 7.2 and 7.8 ppm. The electron-withdrawing nature

of the nitro group significantly influences the chemical shifts of the thiophene ring protons.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H3 ~7.95 Doublet of doublets
J(H3-H4) = 4.2, J(H3-

H5) = 1.6

H4 ~7.15 Doublet of doublets
J(H4-H3) = 4.2, J(H4-

H5) = 5.5

H5 ~7.65 Doublet of doublets
J(H5-H4) = 5.5, J(H5-

H3) = 1.6

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the concentration of the sample.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of 2-nitrothiophene.

The presence of the electron-withdrawing nitro group causes a downfield shift of the carbon

atoms in the thiophene ring.

Carbon Chemical Shift (δ, ppm)

C2 ~151

C3 ~129

C4 ~128

C5 ~133

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-nitrothiophene shows characteristic absorption bands corresponding to the

nitro group and the thiophene ring.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100 C-H stretching (aromatic) Medium

1520–1530 Asymmetric NO₂ stretching Strong

1340–1350 Symmetric NO₂ stretching Strong

~1450
C=C stretching (thiophene

ring)
Medium

~820 C-H out-of-plane bending Strong

~740 C-S stretching Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-nitrothiophene shows a

prominent molecular ion peak and several characteristic fragment ions.

m/z Fragment Ion Relative Intensity (%)

129 [M]⁺ (Molecular Ion) 100

99 [M - NO]⁺ Moderate

83 [M - NO₂]⁺ High

70 [C₃H₂S]⁺ Moderate

45 [CHS]⁺ Moderate

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of 2-nitrothiophene in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-10 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of 2-nitrothiophene with approximately 100-200 mg of dry, spectroscopic

grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a
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fine, homogeneous powder.

Transfer the powder to a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-nitrothiophene (e.g., 10-100 µg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

Instrument: A gas chromatograph coupled to a mass spectrometer.

Gas Chromatography (GC) Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Mandatory Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation

pathway of 2-nitrothiophene.
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Spectroscopic Analysis Workflow for 2-Nitrothiophene
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Caption: Workflow for the spectroscopic analysis of 2-nitrothiophene.
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Mass Spectrometry Fragmentation of 2-Nitrothiophene
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Caption: Proposed mass fragmentation pathway for 2-nitrothiophene.

To cite this document: BenchChem. [Spectroscopic Data of 2-Nitrothiophene: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581588#2-nitrothiophene-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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